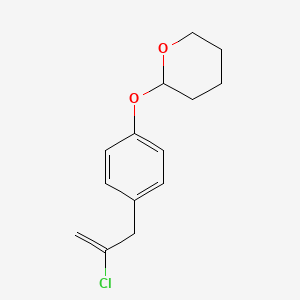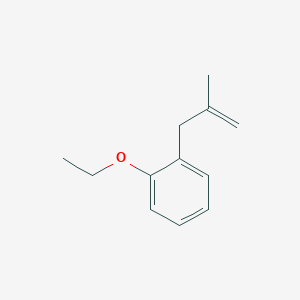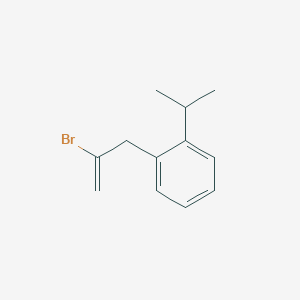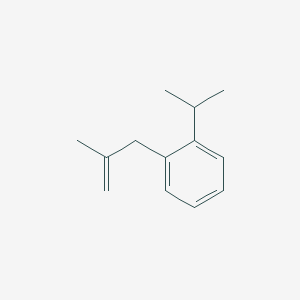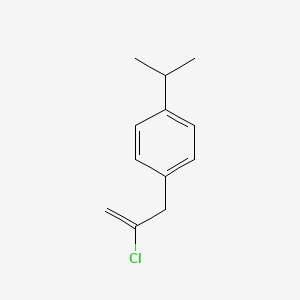
2-Chloro-3-(4-isopropylphenyl)-1-propene
説明
Synthesis Analysis
While specific synthesis methods for “2-Chloro-3-(4-isopropylphenyl)-1-propene” are not available, similar compounds often involve reactions like functionalizing deboronation of alkyl boronic esters . Protodeboronation is a key step in many organic synthesis processes .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors like polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .作用機序
2-Chloro-3-(4-isopropylphenyl)-1-propene is an alkylating agent, meaning it can react with other molecules to form new compounds. The reaction occurs when the chlorine atom in the molecule is replaced by a hydrogen atom. This reaction is known as an electrophilic substitution reaction. The new compounds formed by this reaction can be used in the synthesis of various pharmaceuticals, flavorings, and fragrances.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain. In addition, it has been shown to have anti-fungal and anti-bacterial properties.
実験室実験の利点と制限
2-Chloro-3-(4-isopropylphenyl)-1-propene has several advantages when used in laboratory experiments. It is a relatively inexpensive chemical, making it cost-effective for research purposes. It is also a colorless liquid, making it easy to work with in the lab. Additionally, it has a boiling point of 93°C, which makes it easy to purify and distill. However, it does have some limitations. It is a highly reactive compound and can be dangerous when used in high concentrations. Additionally, it is a volatile compound and can easily evaporate in the lab.
将来の方向性
There are many potential future directions for research involving 2-Chloro-3-(4-isopropylphenyl)-1-propene. One potential direction is to investigate its potential use as an insecticide or herbicide. Additionally, it could be used in the synthesis of new pharmaceuticals or fragrances. It could also be used to create polymers for use in various industries. Finally, research could be done to investigate its potential use as a fuel additive or as a solvent in industrial processes.
科学的研究の応用
2-Chloro-3-(4-isopropylphenyl)-1-propene has been used in various scientific research studies. It has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antifungal agents. It has also been used in the synthesis of various flavorings and fragrances. Additionally, it has been used in the synthesis of various polymers, such as polypropylene and polyethylene.
特性
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIBTLDTMKIRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







